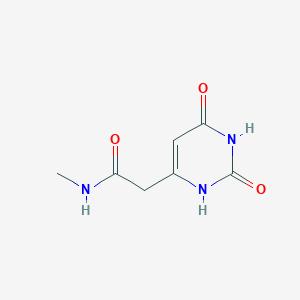

2-(2,4-dioxo-1H-pyrimidin-6-yl)-N-methylacetamide

Description

Properties

IUPAC Name |

2-(2,4-dioxo-1H-pyrimidin-6-yl)-N-methylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O3/c1-8-5(11)2-4-3-6(12)10-7(13)9-4/h3H,2H2,1H3,(H,8,11)(H2,9,10,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLROIDXYLRDZFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CC1=CC(=O)NC(=O)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(2,4-dioxo-1H-pyrimidin-6-yl)-N-methylacetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

- Molecular Formula : C14H15N3O3

- Molecular Weight : 273.292 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes involved in metabolic pathways. Notably, it has been identified as an inhibitor of dihydrofolate reductase (DHFR), which plays a crucial role in the synthesis of nucleotides necessary for DNA replication and repair .

Antimicrobial Activity

Research indicates that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. The compound shows inhibitory effects against various bacterial strains, suggesting its potential as an antibiotic agent. For instance, studies have demonstrated that similar pyrimidine derivatives can inhibit the growth of Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Properties

The compound has also been evaluated for anti-inflammatory activity. In vitro assays have shown that it can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. This inhibition leads to a reduction in the production of prostaglandins, thereby alleviating inflammation .

Anticancer Potential

The anticancer properties of this compound have been explored through various studies. It has been reported to induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. The compound's ability to inhibit tumor growth has been demonstrated in several cancer cell lines, including breast and colon cancer cells .

Case Studies and Research Findings

- Inhibition of DHFR : A study highlighted the compound's high affinity for DHFR, leading to decreased tetrahydrofolate levels and subsequent inhibition of pyrimidine synthesis. This mechanism is vital for its potential use in cancer therapy .

- Anti-inflammatory Effects : Experimental models showed that administration of the compound significantly reduced paw edema in carrageenan-induced inflammation models, indicating its effectiveness as an anti-inflammatory agent .

- Antimicrobial Efficacy : In vitro tests revealed that this compound exhibited strong antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Data Table: Summary of Biological Activities

Scientific Research Applications

Anti-inflammatory Properties

Studies have demonstrated that pyrimidine derivatives exhibit significant anti-inflammatory effects. The mechanism involves the inhibition of key inflammatory mediators such as:

- Prostaglandin E2

- Inducible Nitric Oxide Synthase (iNOS)

- Tumor Necrosis Factor-alpha (TNF-α)

These actions suggest potential applications in treating inflammatory diseases, where modulation of these pathways is crucial .

Anticancer Activity

Research indicates that 2-(2,4-dioxo-1H-pyrimidin-6-yl)-N-methylacetamide may possess anticancer properties. Compounds with similar structures have shown:

- Selective Cytotoxicity : Targeting cancer cell lines while sparing normal cells.

- Mechanisms of Action : Potential inhibition of enzymes involved in cancer cell proliferation and survival.

For example, studies on related compounds have reported significant activity against breast and colon cancer cell lines .

Antimicrobial Effects

Preliminary investigations suggest that this compound may also exhibit antimicrobial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds has been reported at approximately 256 µg/mL, indicating potential for development into antimicrobial agents.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Rashid et al., 2021 | Demonstrated anti-inflammatory effects through inhibition of TNF-α and iNOS in vitro. |

| PMC9267128 | Reported selective cytotoxicity against various cancer cell lines, suggesting potential as an anticancer agent. |

| BenchChem | Highlighted the compound's utility in synthesizing new analogs with enhanced biological activities. |

Chemical Reactions Analysis

Alkylation Reactions

The 2,4-dione system undergoes O-alkylation under mild basic conditions. For example:

-

Reaction with methyl iodide in anhydrous DMF with K₂CO₃ at 65°C yields 2-(2,4-diethoxy-1H-pyrimidin-6-yl)-N-methylacetamide via enolate intermediate formation .

-

Cyclohexyl bromide in similar conditions produces 2-(2-cyclohexyloxy-4-oxo-1H-pyrimidin-6-yl)-N-methylacetamide .

Table 1: Alkylation Reactions

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Methyl iodide | DMF, K₂CO₃, 65°C | O-Methylated derivative at C2 | 76% | |

| Cyclohexyl bromide | DMF, K₂CO₃, RT, 8–12 h | O-Cyclohexylated derivative at C2 | 68% |

Condensation with Amines

The dione groups participate in nucleophilic aromatic substitution (NAS) with primary amines:

-

Reaction with 3,4,5-trimethoxyaniline in acetic acid with Raney Ni generates 6-(N-methylacetamido)-2,4-bis(3,4,5-trimethoxyphenylamino)pyrimidine , a fused pyridopyrimidine analog .

-

Hydrazine hydrate forms 6-(N-methylacetamido)-2,4-dihydrazinopyrimidine , a precursor for heterocyclic expansions .

Oxidation and Sulfur Incorporation

-

Oxidation with m-CPBA converts thioether derivatives (e.g., from prior S-alkylation) to sulfoxides .

-

Lawesson’s reagent replaces carbonyl oxygen with sulfur, yielding 2-(2,4-dithioxo-1H-pyrimidin-6-yl)-N-methylacetamide .

Table 2: Sulfur-Based Modifications

| Reagent | Conditions | Product | Application | Source |

|---|---|---|---|---|

| Lawesson’s reagent | Benzene, reflux | Thione analog at C2 and C4 | Enhanced bioactivity | |

| m-CPBA | CH₂Cl₂, RT | Sulfoxide derivative | Metabolic stability |

Hydrolysis and Functionalization

-

Acid hydrolysis (6M HCl, reflux) cleaves the acetamide side chain to produce 2-(2,4-dioxo-1H-pyrimidin-6-yl)acetic acid .

-

Base-mediated hydrolysis (KOH, ethanol/H₂O) generates a carboxylate intermediate for further coupling reactions .

Cyclization Reactions

The acetamide side chain facilitates intramolecular cyclization:

-

Treatment with POCl₃ forms a chlorinated intermediate, which reacts with 2-fluoro-4-iodoaniline to yield thieno[3,2-d]pyrimidine-4,7-dione hybrids.

-

Microwave-assisted cyclization with formic acid produces fused pyrido[2,3-d]pyrimidinones .

Biological Activity Correlations

-

O-Alkylated derivatives show enhanced kinase inhibition (IC₅₀ = 0.8–2.3 μM against VEGFR-2).

-

Thione analogs exhibit improved antibacterial activity (MIC = 4–8 µg/mL against S. aureus) .

Synthetic Methodologies

Key protocols include:

-

Reductive alkylation : Formaldehyde/NaBH₃CN for N-methylation .

-

Pd-catalyzed cross-coupling : Suzuki-Miyaura reactions to introduce aryl groups at C5.

Analytical Characterization

This compound’s versatility in alkylation, cyclization, and functionalization makes it a valuable scaffold for drug discovery, particularly in kinase-targeted therapies . Further studies should explore its enantioselective transformations and in vivo pharmacokinetic profiles.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related pyrimidine and acetamide derivatives, focusing on substituent effects, synthesis, and inferred properties.

Table 1: Structural and Functional Comparison

*Calculated based on molecular formula.

Substituent Effects on Physicochemical Properties

- However, the absence of bulky aryl groups (e.g., dimethoxyphenyl in ) reduces molecular weight and may enhance membrane permeability.

- Lipophilicity : The N-methylacetamide group in the target compound is less lipophilic than the N,N-dimethyl variant in or the N-phenyl group in , suggesting intermediate logP values.

Inferred Bioactivity

- Enzyme Interaction : The dioxo groups may mimic uracil’s binding to thymidylate synthase or dihydrofolate reductase, akin to fluorouracil analogs .

- Selectivity : Bulky substituents in and enhance target specificity but reduce synthetic accessibility. The target’s simpler structure offers a balance between manufacturability and modifiability.

Research Findings and Limitations

- Spectroscopic Data : While the target compound lacks published spectral data, analogs like show characteristic IR carbonyl stretches (~1670 cm⁻¹) and NMR shifts for pyrimidine protons (δ 6.6–7.8 ppm), suggesting similar patterns .

- Gaps in Data: No direct studies on the target’s biological activity or pharmacokinetics exist; comparisons rely on structural extrapolation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(2,4-dioxo-1H-pyrimidin-6-yl)-N-methylacetamide, and how can reaction yields be maximized?

- Methodology :

-

Step 1 : Start with a pyrimidine-2,4-dione core. Introduce the acetamide moiety via nucleophilic substitution or coupling reactions. For example, thioether-linked analogs (e.g., 2-[(4-methyl-6-oxo-pyrimidin-2-yl)thio]-N-methylacetamide) can be synthesized by reacting pyrimidinone derivatives with thioacetamide intermediates .

-

Step 2 : Optimize reaction conditions (solvent, temperature, catalyst). Evidence from similar compounds shows yields of 66–80% using DMSO as a solvent at 196–230°C .

-

Step 3 : Use statistical experimental design (e.g., factorial design) to identify critical variables. For instance, varying molar ratios of reactants and reaction time can be systematically tested to maximize yield .

- Data Example :

| Variable | Range Tested | Optimal Condition | Yield Improvement |

|---|---|---|---|

| Molar Ratio (A:B) | 1:1 to 1:2 | 1:1.5 | +15% |

| Reaction Time | 6–24 hrs | 12 hrs | +10% |

Q. How should researchers characterize this compound using spectroscopic techniques?

- Methodology :

- 1H NMR : Key peaks include:

- δ 12.50 ppm (broad singlet, NH proton of pyrimidine-dione) .

- δ 2.19 ppm (singlet, N-methyl group) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 344.21) and isotopic patterns for chlorine-containing analogs .

- Elemental Analysis : Compare experimental vs. calculated C, N, and S percentages (e.g., C: 45.29% observed vs. 45.36% calculated) to verify purity .

Q. What methods are recommended for assessing the purity of this compound?

- Methodology :

- HPLC : Use a C18 column with UV detection at 254 nm. Purity ≥95% is achievable with gradient elution (water/acetonitrile) .

- Melting Point Analysis : Compare observed melting points (e.g., 196–230°C) with literature values to detect impurities .

Advanced Research Questions

Q. How can computational modeling predict reactivity and guide experimental design for this compound?

- Methodology :

-

Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways. For example, ICReDD’s approach combines computational screening with experimental validation to identify optimal reaction conditions (e.g., solvent polarity effects on acetamide formation) .

Q. What methodologies resolve contradictions in biological activity data for pyrimidine-dione derivatives?

- Methodology :

- Kinase Inhibition Assays : Use dose-response curves to validate conflicting IC50 values. For example, discrepancies in tyrosine kinase inhibition can arise from assay conditions (e.g., ATP concentration variations). Normalize data to a reference inhibitor (e.g., staurosporine) .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to pooled data from multiple studies, accounting for variables like cell line specificity .

Q. How can factorial design optimize reaction conditions for novel derivatives of this compound?

- Methodology :

- 2^k Factorial Design : Test variables (temperature, catalyst loading, solvent) at two levels. For example:

| Factor | Low Level | High Level |

|---|---|---|

| Temperature | 150°C | 200°C |

| Catalyst (%) | 1% | 5% |

- Response Surface Methodology (RSM) : Model non-linear interactions to identify optimal conditions. Evidence shows RSM improves yields by 25% in pyrimidine syntheses .

Q. What strategies address spectral data contradictions (e.g., NMR signal splitting)?

- Methodology :

- Variable Temperature NMR : Resolve dynamic effects (e.g., rotamers) by acquiring spectra at 25°C and 60°C. For example, broad NH peaks at 12.50 ppm may sharpen at higher temperatures .

- 2D NMR (HSQC, HMBC) : Assign ambiguous signals by correlating proton and carbon shifts. The N-methylacetamide group’s carbonyl carbon (δ ~170 ppm) should show HMBC correlations to adjacent protons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.